molecular formula C16H30N2O5 B588380 N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester CAS No. 45272-19-3

N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester

Cat. No.: B588380
CAS No.: 45272-19-3
M. Wt: 330.425
InChI Key: ASHMKWFZVCYOSU-QWRGUYRKSA-N
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Description

N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester is a versatile chemical compound used in various scientific research fields. It is a derivative of L-glutamic acid and L-alanine, where the carboxyl groups are protected by tert-butyl groups. This compound is known for its stability and unique properties, making it valuable in peptide synthesis and drug delivery systems.

Biochemical Analysis

Biochemical Properties

N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester is a protected amino acid pair used in polypeptide synthesis It interacts with various enzymes and proteins during this process

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protected amino acid pair in peptide synthesis It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester typically involves the protection of the carboxyl groups of L-glutamic acid and L-alanine with tert-butyl groups. One common method includes the following steps:

    Protection of L-glutamic acid: L-glutamic acid is reacted with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form di-tert-butyl L-glutamate.

    Coupling with L-alanine: The protected L-glutamic acid is then coupled with L-alanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk protection: Large quantities of L-glutamic acid are protected using tert-butyl alcohol and an acid catalyst.

    Automated coupling: The protected L-glutamic acid is then coupled with L-alanine using automated peptide synthesizers, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester undergoes various chemical reactions, including:

    Hydrolysis: The tert-butyl groups can be removed under acidic conditions, yielding L-alanyl-L-glutamate.

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, forming corresponding oxides.

    Substitution: The tert-butyl groups can be substituted with other protective groups or functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Substitution: Reagents like trifluoroacetic acid for deprotection or other nucleophiles for substitution reactions.

Major Products Formed

    L-alanyl-L-glutamate: Formed after hydrolysis of the tert-butyl groups.

    Oxidized derivatives: Formed after oxidation reactions.

    Substituted derivatives: Formed after substitution reactions.

Scientific Research Applications

N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides due to its stability and ease of deprotection.

    Drug Delivery Systems: Employed in the development of drug delivery systems, where the tert-butyl groups provide protection during transport and release the active compound at the target site.

    Biochemical Studies: Utilized in biochemical studies to investigate the properties and functions of peptides and proteins.

    Industrial Applications: Used in the production of bioactive molecules and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl L-glutamate: Similar in structure but lacks the L-alanine moiety.

    Di-tert-butyl L-alanine: Similar in structure but lacks the L-glutamic acid moiety.

    Di-tert-butyl L-aspartate: Another protected amino acid derivative with similar properties.

Uniqueness

N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester is unique due to its combination of L-glutamic acid and L-alanine, providing distinct properties that are valuable in peptide synthesis and drug delivery. The presence of both amino acids allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

ditert-butyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O5/c1-10(17)13(20)18-11(14(21)23-16(5,6)7)8-9-12(19)22-15(2,3)4/h10-11H,8-9,17H2,1-7H3,(H,18,20)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHMKWFZVCYOSU-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20705747
Record name Di-tert-butyl L-alanyl-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45272-19-3
Record name Di-tert-butyl L-alanyl-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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